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Introduction
CRT 0105446, scientifically known as N-{5-[3-(4-Methoxy-2-trifluoromethyl-phenyl)-pyridin-4-

yl]-thiazol-2-yl}-isobutyramide, is a potent and selective inhibitor of LIM kinases (LIMK). LIM

kinases, comprising LIMK1 and LIMK2, are critical regulators of actin dynamics and play a

significant role in various cellular processes, including cell migration, proliferation, and

cytoskeletal organization. Dysregulation of LIMK activity has been implicated in several

pathologies, most notably cancer, making it an attractive target for therapeutic intervention.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

CRT 0105446, detailing its biological activity, the experimental protocols used for its

characterization, and the signaling pathways it modulates.

Quantitative Biological Data
The biological activity of CRT 0105446 has been characterized through various in vitro assays.

The following tables summarize the key quantitative data, providing a clear comparison of its

potency and selectivity.

Target IC50 (nM) Assay Type Reference

LIMK1 8 In vitro enzyme assay [1]

LIMK2 32 In vitro enzyme assay [1]
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Table 1: Inhibitory Potency of CRT 0105446 against LIM Kinases. The half-maximal inhibitory

concentration (IC50) values demonstrate the high potency of CRT 0105446 against both

LIMK1 and LIMK2.

To assess the selectivity of CRT 0105446, a comprehensive kinome scan was performed

against a panel of 442 kinases. The results are summarized below, highlighting the percentage

of kinases inhibited at a concentration of 10 µM. This broad screening is crucial for

understanding the off-target effects and the overall therapeutic window of the compound.

Kinase Inhibition Level Percentage of Kinome (%)

>90% 1.1

65-90% 2.5

35-65% 4.8

10-35% 15.6

<10% 76.0

Table 2: Kinome Selectivity Profile of CRT 0105446 at 10 µM. The data illustrates the high

selectivity of CRT 0105446, with a large majority of the kinome showing minimal inhibition.

Experimental Protocols
The characterization of CRT 0105446 involved a series of well-defined experimental protocols.

Below are the detailed methodologies for the key experiments cited.

In Vitro LIMK Enzyme Inhibition Assay
This assay was employed to determine the IC50 values of CRT 0105446 against LIMK1 and

LIMK2.

Materials:

Recombinant human LIMK1 and LIMK2 enzymes

Cofilin (substrate)
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ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

CRT 0105446 (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Microplates (e.g., 384-well plates)

Procedure:

A solution of the respective LIM kinase and its substrate, cofilin, is prepared in the assay

buffer.

Serial dilutions of CRT 0105446 are prepared and added to the microplate wells. A DMSO

control (vehicle) is also included.

The enzyme-substrate mixture is added to the wells containing the compound.

The kinase reaction is initiated by the addition of ATP.

The reaction is incubated at room temperature for a specified period (e.g., 1 hour).

The amount of ADP produced, which is proportional to the kinase activity, is measured using

a luminescence-based detection reagent.

The IC50 values are calculated by plotting the percentage of enzyme inhibition against the

logarithm of the compound concentration and fitting the data to a sigmoidal dose-response

curve.

KINOMEscan™ Selectivity Profiling
This competition binding assay was utilized to determine the selectivity of CRT 0105446 across

the human kinome.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase
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bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Procedure:

A library of human kinases, each tagged with a unique DNA identifier, is used.

An immobilized ligand that binds to the ATP-binding site of the kinases is prepared on a solid

support (e.g., beads).

CRT 0105446 is incubated with the DNA-tagged kinases and the immobilized ligand.

If CRT 0105446 binds to a kinase, it will prevent that kinase from binding to the immobilized

ligand.

The beads are washed to remove unbound kinases.

The amount of each kinase remaining bound to the beads is quantified by qPCR using

primers specific for each DNA tag.

The results are expressed as the percentage of the kinase that is inhibited from binding to

the immobilized ligand at a given compound concentration.

Signaling Pathway and Experimental Workflow
The primary mechanism of action of CRT 0105446 is the inhibition of LIM kinases, which in turn

affects the phosphorylation of cofilin and the regulation of the actin cytoskeleton. The following

diagrams illustrate the key signaling pathways and the experimental workflow for evaluating

LIMK inhibitors.
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Figure 1: The LIMK signaling pathway. Upstream GTPases like RhoA, Rac1, and Cdc42

activate their respective effector kinases (ROCK, PAK, MRCK), which in turn phosphorylate

and activate LIMK1 and LIMK2. Activated LIMKs phosphorylate and inactivate cofilin, leading to

the stabilization of actin filaments and promoting cell migration and invasion. CRT 0105446
directly inhibits LIMK1 and LIMK2, thereby blocking this cascade.
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Figure 2: Experimental workflow for the evaluation of LIMK inhibitors. The process begins with

the synthesis of the compound, followed by a primary screen to assess its potency against the

target kinases. Selective and potent compounds are then profiled for their broader kinome

selectivity. Cellular assays confirm target engagement in a physiological context, and functional

assays evaluate the compound's effect on cellular processes. The data from these experiments

inform the structure-activity relationship analysis, guiding further lead optimization.

Conclusion
CRT 0105446 is a potent and selective inhibitor of LIMK1 and LIMK2 with demonstrated

activity in cellular assays. Its favorable selectivity profile, as revealed by extensive kinome

scanning, suggests a reduced potential for off-target effects. The detailed understanding of its

structure-activity relationship, coupled with the robust experimental protocols for its

characterization, provides a solid foundation for its further development as a potential

therapeutic agent for diseases driven by aberrant LIMK signaling, such as cancer. The

signaling pathway and experimental workflow diagrams presented herein offer a clear visual

guide for researchers in the field of kinase inhibitor drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12398419?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

